3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic molecule featuring a unique structure derived from both quinoline and isochroman systems. This compound's intricate arrangement of functional groups and rings makes it an interesting subject for various scientific disciplines, including organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one typically involves multi-step reactions, starting with the preparation of intermediate compounds. The process might begin with the formation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones. The isochroman ring is then introduced via a multi-step sequence that includes cyclization reactions.
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical in these syntheses. For instance, the cyclization step might require acidic or basic conditions depending on the desired isochroman configuration.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is essential to ensure high yield and purity. This often involves continuous flow synthesis or the use of specialized reactors that allow for better control over temperature and reaction time. Additionally, solvent recovery and recycling systems are implemented to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups like hydroxyl or carboxyl, altering its reactivity and biological activity.
Reduction: Reduction reactions may be employed to modify the quinoline or isochroman moieties, impacting the electronic properties and stability of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents into the quinoline or isochroman rings, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or nucleophiles like ammonia or alcohols under appropriate conditions.
Major Products Formed
Depending on the type of reaction, the major products can range from hydroxylated derivatives to substituted analogs with varied electronic and steric properties.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a starting material for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one are investigated for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Medicine
The compound and its analogs may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and pigments due to its stable and versatile structure.
Mechanism of Action
The mechanism by which 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. The quinoline and isochroman structures facilitate these interactions through π-π stacking or hydrogen bonding with target molecules. Pathways involved could include signal transduction cascades or metabolic routes critical to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-ylmethyl)-6-methyl-2H-pyran-2-one
7-Methoxy-3-(4-morpholinylcarbonyl)-2,3-dihydro-1H-isochromen-1-one
6,7-Dimethoxy-3-(4-piperidinylcarbonyl)-2,3-dihydro-1H-isochromen-1-one
Uniqueness
Compared to its analogs, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one boasts a unique combination of quinoline and isochroman systems, enhancing its potential reactivity and biological activity. The presence of both systems allows for a broader range of chemical modifications and applications, setting it apart from similar compounds that may only feature one of these moieties.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry. Its complex structure enables a variety of chemical reactions and biological activities, making it a valuable molecule for developing new technologies and therapeutics.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-7-methyl-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-15-12-18(24-20(23)16(15)11-13)19(22)21-10-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-9,11,18H,4,6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQJOBNXXUXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.